molecular formula AlH4Li B1195912 Lithium tetrahydridoaluminate

Lithium tetrahydridoaluminate

Cat. No.: B1195912
M. Wt: 38 g/mol
InChI Key: OCZDCIYGECBNKL-UHFFFAOYSA-N
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Description

Lithium tetrahydroaluminate is a lithium salt.

Scientific Research Applications

Applications in Organic Chemistry

2.1 Reductive Transformations

Lithium aluminum hydride is primarily employed for the reduction of:

  • Carboxylic Acids and Esters : Converts these compounds into primary alcohols.
  • Aldehydes and Ketones : Reduces them to primary and secondary alcohols, respectively.
  • Amides and Nitriles : Transforms them into amines.
Substrate TypeProduct TypeReaction Example
Carboxylic AcidPrimary AlcoholAcetic acid → Ethanol
EsterPrimary AlcoholMethyl acetate → Ethanol
AldehydePrimary AlcoholAcetaldehyde → Ethanol
KetoneSecondary AlcoholAcetone → Isopropanol
AmideAmineAcetamide → Ethylamine

2.2 Special Cases

  • Reduction of Nitro Compounds : Converts nitro groups to amines.
  • Reduction of Alkyl Halides : Alkyl iodides are reduced to alkanes more rapidly than bromides or chlorides.

Applications in Inorganic Chemistry

Lithium aluminum hydride is also utilized in the preparation of metal hydrides from metal halides. This includes:

  • Formation of Transition Metal Hydrides : Useful in catalysis and material science.
  • Synthesis of Coordinated Aluminum Complexes : Reacts with ligands to form stable complexes.

Hydrogen Storage Applications

Recent studies have highlighted the potential of lithium aluminum hydride as a hydrogen storage material due to its high gravimetric hydrogen density. The regeneration process from its dehydrogenated products (LiH and Al) has been explored, showcasing a low-energy route that maintains efficiency in hydrogen uptake.

Case Study 1: Organic Synthesis Efficiency

A study demonstrated the efficiency of lithium aluminum hydride in reducing various functional groups under mild conditions, yielding high purity products with minimal side reactions. The use of LiAlH₄ in tetrahydrofuran (THF) solvent was particularly noted for its effectiveness in complex organic syntheses.

Case Study 2: Hydrogen Storage Regeneration

Research conducted at Brookhaven National Laboratory investigated the regeneration of lithium aluminum hydride from its dehydrogenated forms using titanium catalysts. The results indicated successful hydrogenation at low pressures and temperatures, emphasizing LiAlH₄'s role in sustainable energy solutions.

Safety Considerations

While lithium aluminum hydride is a valuable reagent, it poses significant safety risks due to its reactivity with water and air, which can lead to hazardous situations such as fires or explosions. Proper handling protocols must be established to mitigate these risks.

Q & A

Basic Research Questions

Q. What is the mechanistic role of LiAlH₄ in reducing carbonyl compounds, and how does solvent choice influence reaction outcomes?

LiAlH₄ acts as a hydride donor in nucleophilic addition reactions. The hydride ion (H⁻) attacks the electrophilic carbonyl carbon, forming an alkoxide intermediate. A subsequent protonation step (via hydrolysis) yields the alcohol product. Anhydrous ethers (e.g., diethyl ether) are critical solvents to prevent violent side reactions with protic solvents like water or alcohols . For example, carboxylic acids are reduced to primary alcohols in dry ether, with post-reaction quenching using controlled water addition to neutralize excess LiAlH₄ .

Q. Why is LiAlH₄ preferred over NaBH₄ for reducing less reactive carbonyl groups like esters or amides?

LiAlH₄ has a higher reducing power due to the polarization of the Al–H bond, enabling it to reduce sterically hindered or electron-deficient carbonyl groups. NaBH₄ lacks sufficient reactivity for esters, amides, or nitriles, which LiAlH₄ reduces to alcohols or amines, respectively. This distinction arises from the greater Lewis acidity of aluminum compared to boron, enhancing hydride transfer efficiency .

Q. What safety protocols are essential when handling LiAlH₄ in synthetic workflows?

Key protocols include:

  • Strictly anhydrous conditions (e.g., solvent drying over molecular sieves).
  • Use of inert atmospheres (N₂/Ar) to prevent moisture ingress.
  • Gradual quenching with ethyl acetate or saturated ammonium chloride before water addition to mitigate exothermic reactions.
  • Avoidance of protic solvents until full neutralization .

Advanced Research Questions

Q. How can crystallographic data for LiAlH₄ analogs inform its reactivity in non-aqueous media?

Structural studies of isostructural compounds like LiIO₄ reveal that Li⁺ in LiAlH₄ adopts a distorted trigonal bipyramidal coordination, while AlH₄⁻ maintains a tetrahedral geometry. This arrangement influences solvation dynamics in ethers, where Li⁺ interacts with solvent molecules, leaving AlH₄⁻ as the active reductant. Such insights aid in designing solvent systems to modulate reaction rates or selectivity .

Q. How should researchers address contradictions in product yields when reducing esters with LiAlH₄?

Contradictions may arise from competing pathways, such as over-reduction or solvent coordination effects. For instance, Norbeck (1985) observed the regeneration of starting alcohol during ester reduction, likely due to steric hindrance or intermediate stabilization. Methodological adjustments—such as temperature control (−78°C to limit side reactions) or using THF for better solubility—can improve yield predictability .

Q. What advanced characterization techniques are required to study LiAlH₄ reactions with secondary amines?

Reactions with secondary amines (e.g., forming Li[AlH₃(NR₂)]) require multi-nuclear NMR (¹H, ¹³C, ²⁷Al) to track hydride transfer and complexation. X-ray crystallography is critical for resolving coordination geometries, as demonstrated in studies of lithium tris(diethylamino)hydridoaluminate derivatives. Mass spectrometry further validates intermediate stability under inert conditions .

Q. Methodological Considerations

Q. How does LiAlH₄ interact with conjugated systems (e.g., α,β-unsaturated carbonyls)?

LiAlH₄ selectively reduces the carbonyl group without attacking isolated alkenes. However, in conjugated systems, steric and electronic factors determine whether 1,2- (carbonyl) or 1,4- (conjugated) reduction occurs. Solvent polarity and additives (e.g., CeCl₃) can bias selectivity. For example, in dry THF, 1,2-reduction dominates, while ethereal solvents with CeCl�3 promote 1,4-reduction .

Q. What steps ensure reproducibility in LiAlH₄-mediated reductions of air-sensitive substrates?

  • Substrate Purification: Remove trace acids or alcohols via column chromatography.
  • Stoichiometry Control: Use a 10–20% excess of LiAlH₄ to account for side reactions.
  • In Situ Monitoring: FTIR or GC-MS to track carbonyl disappearance (e.g., C=O stretch at ~1700 cm⁻¹).
  • Workup Optimization: Quench with deuterated water (D₂O) for NMR-compatible samples .

Properties

Molecular Formula

AlH4Li

Molecular Weight

38 g/mol

IUPAC Name

lithium;alumanuide

InChI

InChI=1S/Al.Li.4H/q-1;+1;;;;

InChI Key

OCZDCIYGECBNKL-UHFFFAOYSA-N

SMILES

[Li+].[AlH4-]

Canonical SMILES

[Li+].[AlH4-]

Synonyms

LiAlD4
LiAlH4
lithium aluminum deuteride
lithium aluminum hydride

Origin of Product

United States

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